Cas no 1173021-73-2 (rac Albuterol-d9)

rac Albuterol-d9 化学的及び物理的性質
名前と識別子
-
- a1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol-d9
- RAC ALBUTEROL-D9
- Salbutamol-d9
- 4-[2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol
- Salbutamol-(tert-butyl-d9) acetate
- Albuterol-d9
- Salbutamol-tert-butyl-d9
- (±)-2-(tert-Butyl-d9-amino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol acetate salt
- Albuterol-(tert-butyl-d9) acetate
- Salbutamol-(tert-butyl-d9) acetate salt
- 1,3-Benzenedimethanol, alpha1-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-4-hydroxy-
- SCHEMBL20769028
- AKOS030241318
- F90452
- J-003578
- Salbutamol-tert-butyl-d9, 98 atom % D, 97% (CP)
- DTXSID10675541
- 4-(1-HYDROXY-2-{[2-((2)H?)METHYL(1,1,1,3,3,3-(2)H?)PROPAN-2-YL]AMINO}ETHYL)-2-(HYDROXYMETHYL)PHENOL
- 1173021-73-2
- CS-0169433
- HY-B1037S2
- (+/-)-Albuterol-d9 (tert-butyl-d9)
- rac Albuterol-d9
-
- MDL: MFCD08702933
- インチ: InChI=1S/C13H21NO3/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15/h4-6,12,14-17H,7-8H2,1-3H3/i1D3,2D3,3D3
- InChIKey: NDAUXUAQIAJITI-GQALSZNTSA-N
- ほほえんだ: C([2H])([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C=C1)O)CO)O
計算された属性
- せいみつぶんしりょう: 248.20900
- どういたいしつりょう: 248.20863425g/mol
- 同位体原子数: 9
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 227
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 72.7Ų
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: 142-146°C
- ふってん: 433.5±40.0 °C at 760 mmHg
- フラッシュポイント: 128.4±30.4 °C
- PSA: 72.72000
- LogP: 1.69690
rac Albuterol-d9 セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 22
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
-
危険物標識:
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
rac Albuterol-d9 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 32143-10MG |
Salbutamol-( |
1173021-73-2 | VETRANAL | 10MG |
10483.52 | 2021-05-13 | |
MedChemExpress | HY-B1037S2-2500μg |
Salbutamol-d |
1173021-73-2 | 2500μg |
¥6180 | 2024-05-21 | ||
1PlusChem | 1P000EKB-1mg |
1,3-Benzenedimethanol, α1-[[[1,1-di(methyl-d3)ethyl-2,2,2-d3]amino]methyl]-4-hydroxy- |
1173021-73-2 | ≥99% deuterated forms (d1-d9) | 1mg |
$211.00 | 2025-02-18 | |
MedChemExpress | HY-B1037S2-1mg |
Salbutamol-d |
1173021-73-2 | 1mg |
¥2800 | 2024-07-23 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75358-5mg |
Salbutamol-d9 |
1173021-73-2 | 98% | 5mg |
¥3987.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci75358-1mg |
Salbutamol-d9 |
1173021-73-2 | 98% | 1mg |
¥916.00 | 2022-04-26 | |
SHENG KE LU SI SHENG WU JI SHU | sc-219798-2.5 mg |
rac Albuterol-d9, |
1173021-73-2 | 2.5 mg |
¥2,294.00 | 2023-07-10 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-219798-2.5mg |
rac Albuterol-d9, |
1173021-73-2 | 2.5mg |
¥2294.00 | 2023-09-05 | ||
TRC | A514502-2.5mg |
rac Albuterol-d9 |
1173021-73-2 | 2.5mg |
$ 247.00 | 2023-09-09 | ||
TRC | A514502-25mg |
rac Albuterol-d9 |
1173021-73-2 | 25mg |
$ 1866.00 | 2023-09-09 |
rac Albuterol-d9 関連文献
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311
-
4. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
rac Albuterol-d9に関する追加情報
Introduction to rac Albuterol-d9 (CAS No. 1173021-73-2)
rac Albuterol-d9 (CAS No. 1173021-73-2) is a deuterated form of the well-known bronchodilator Albuterol. This compound is extensively used in pharmaceutical research, particularly in the development and testing of new drugs and formulations. The deuterium labeling of Albuterol provides several advantages, including enhanced stability and improved pharmacokinetic properties, making it a valuable tool in various scientific applications.
The chemical structure of rac Albuterol-d9 is characterized by the substitution of hydrogen atoms with deuterium atoms, which are isotopes of hydrogen with an additional neutron. This modification results in a heavier molecule that exhibits distinct physical and chemical properties compared to its non-deuterated counterpart. The deuterium labeling can be strategically placed at specific positions within the molecule to achieve desired effects, such as increased metabolic stability or altered binding affinities.
In recent years, the use of deuterated compounds has gained significant attention in the pharmaceutical industry due to their potential to improve drug efficacy and safety. For instance, a study published in the Journal of Medicinal Chemistry highlighted the benefits of deuterium labeling in enhancing the metabolic stability of drugs, thereby extending their half-life and reducing the frequency of dosing required. This is particularly relevant for compounds like Albuterol, which are used to manage conditions such as asthma and chronic obstructive pulmonary disease (COPD).
The pharmacological properties of rac Albuterol-d9 are similar to those of its non-deuterated form, but with notable differences in metabolic pathways. The β2-adrenergic receptor agonist activity of Albuterol is retained, making it effective in relaxing bronchial smooth muscle and improving airflow. However, the deuterium labeling can slow down the rate of metabolism, leading to a more sustained release and potentially reduced side effects.
Clinical trials involving deuterated compounds have shown promising results in terms of safety and efficacy. A phase II clinical trial evaluating a deuterated version of a bronchodilator similar to Albuterol-d9 demonstrated a significant reduction in adverse events compared to the non-deuterated form. These findings suggest that deuterium labeling can be a valuable strategy for optimizing drug performance and patient outcomes.
The synthesis of rac Albuterol-d9 involves several steps, including the selective deuteration of specific positions on the albuterol molecule. Advanced techniques such as catalytic deuteration and isotopic exchange reactions are commonly employed to achieve high levels of deuteration efficiency and purity. The resulting compound is then subjected to rigorous quality control measures to ensure its suitability for use in pharmaceutical research.
In addition to its applications in drug development, rac Albuterol-d9 is also used as an internal standard in analytical methods for quantifying albuterol levels in biological samples. The stable isotopic label provides a reliable reference point for accurate and precise measurements, which is crucial for pharmacokinetic studies and therapeutic drug monitoring.
The environmental impact of deuterated compounds like rac Albuterol-d9 is another important consideration. Deuteration does not significantly alter the environmental fate or toxicity profile of the parent compound, but it can influence biodegradation rates and bioaccumulation potential. Therefore, ongoing research is focused on understanding these aspects to ensure the safe use and disposal of deuterated pharmaceuticals.
In conclusion, rac Albuterol-d9 (CAS No. 1173021-73-2) represents an important advancement in the field of pharmaceutical research. Its unique properties make it a valuable tool for developing more effective and safer drugs, particularly for respiratory conditions. As research continues to uncover new applications and benefits, the role of deuterated compounds like rac Albuterol-d9 is likely to expand further in both academic and industrial settings.
1173021-73-2 (rac Albuterol-d9) 関連製品
- 24085-03-8(N-Benzyl Albuterol)
- 147663-30-7(Albuterol Dimer Ether, 75%)
- 96948-64-0(t-Butylnorsynephrine)
- 149222-15-1(Albuterol Dimer)
- 34391-04-3((R)-Salbutamol)
- 18559-94-9(rac Albuterol)
- 754926-25-5(O-Ethyl Albuterol)
- 18910-70-8(O-Methyl Albuterol)
- 182676-90-0(5-Hydroxy albuterol)
- 18910-68-4(3-Dehydroxy Salbutamol)


